molecular formula C30H35ClN4O2 B560147 盐酸阿来替尼 CAS No. 1256589-74-8

盐酸阿来替尼

货号 B560147
CAS 编号: 1256589-74-8
分子量: 519.086
InChI 键: GYABBVHSRIHYJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alectinib Hydrochloride, also known as Alecensa, is an anticancer medication used to treat non-small-cell lung cancer (NSCLC). It specifically blocks the activity of anaplastic lymphoma kinase (ALK) and is administered orally .


Synthesis Analysis

The synthesis of Alectinib Hydrochloride involves several steps, including the use of 6-ethyl-3,4-dihydro-2-naphthalenone, Sodium ethylate, and iodomethane. The reaction is carried out under specific conditions, and the product is obtained after recrystallization .


Molecular Structure Analysis

The molecular formula of Alectinib Hydrochloride is C30H35ClN4O2. The molecular weight is 519.08 g/mol .


Chemical Reactions Analysis

Alectinib Hydrochloride is a potent, selective, and orally available ALK inhibitor. It has shown significant activity against most ALK fusion-gene mutations related to crizotinib resistance .


Physical And Chemical Properties Analysis

Alectinib Hydrochloride is a solid substance with a molecular weight of 519.08 g/mol. Its molecular formula is C30H35ClN4O2 .

科学研究应用

Summary of the Application

Alectinib Hydrochloride has been approved by the FDA as an adjuvant treatment for patients after surgical removal of early stage (IB-IIIA) anaplastic lymphoma kinase-positive (ALK+) non-small cell lung cancer (NSCLC) . This is significant because ALK rearrangements occur in approximately 5% of patients with NSCLC .

Methods of Application or Experimental Procedures

The Alina trial was a Phase 3 clinical study in which 257 patients with early stage ALK+ NSCLC received alectinib (an oral therapy for ALK+ cancer) or chemotherapy after surgery . The patients were treated for 2 years with alectinib .

Results or Outcomes Obtained

The results showed that 93.8% of the patients in the alectinib group were alive and free of cancer at 2 years compared to 63% of the patients who received chemotherapy alone . Alectinib was also able to significantly control the spread of disease to the brain . Alectinib was well tolerated with no new safety concerns .

安全和危害

Alectinib Hydrochloride may cause serious side effects, including liver problems, lung problems, kidney problems, slow heartbeat, muscle pain, tenderness, and weakness. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

未来方向

Alectinib Hydrochloride is currently one of several FDA- and EMA-approved ALK inhibitors. It is listed as a preferred initial therapy for treatment-naïve ALK-positive non-small cell lung cancer (NSCLC). It is the preferable treatment in first-line and second-line, particularly for Asian patients .

属性

IUPAC Name

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O2.ClH/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29;/h5-6,15-17,21,32H,4,7-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYABBVHSRIHYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154841
Record name Alectinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alectinib Hydrochloride

CAS RN

1256589-74-8
Record name 5H-Benzo[b]carbazole-3-carbonitrile, 9-ethyl-6,11-dihydro-6,6-dimethyl-8-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256589-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alectinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256589748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alectinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALECTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9YY73LO6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile was dissolved in a mixture of 10 v/w of methyl ethyl ketone, 4 v/w of water, and 3 v/w of acetic acid at 60° C. To the dissolved solution, 1 v/w of hydrochloric acid (2 N) was added dropwise. After stirring at 60° C. for 30 minutes, 25 v/w of ethanol was added dropwise. The precipitated solid was filtered and dried to give 9-ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile monohydrochloride salt. 9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile monohydrochloride salt obtained was pulverized by using a jet mill.
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
117
Citations
S Schokrpur, V Hilburn, N Giustini… - Expert Opinion on …, 2021 - Taylor & Francis
Introduction: Alectinib is a second-generation inhibitor of anaplastic lymphoma kinase (ALK) and RET. Phase III clinical trials have established its superiority to crizotinib in the first-line …
Number of citations: 1 www.tandfonline.com
M Sekimizu, R Fukano, I Choi, A Kada, A Saito… - Blood, 2018 - Elsevier
Introduction: Anthracycline-based combination chemotherapy is a standard first-line treatment for anaplastic lymphoma kinase (ALK)-positive anaplastic large cell lymphoma (ALCL) …
Number of citations: 4 www.sciencedirect.com
H Nagai, R Fukano, M Sekimizu, A Kada… - Nagoya Journal of …, 2017 - ncbi.nlm.nih.gov
… efficacy and safety of alectinib hydrochloride for patients with … efficacy and safety of alectinib hydrochloride for patients with … for a drug approval of alectinib hydrochloride to recurrent or …
Number of citations: 11 www.ncbi.nlm.nih.gov
P Cole - Drugs of the Future, 2013 - access.portico.org
… One of these, alectinib hydrochloride, has been found to be an … alectinib hydrochloride dissociation constant for ALK in an ATP-competitive manner was 2.4 nM. Alectinib hydrochloride …
Number of citations: 2 access.portico.org
R Parmar, S Rajput, A Mohan - Separation Science Plus, 2021 - Wiley Online Library
… The present study focuses on novel degradation products of alectinib hydrochloride generated … Alectinib hydrochloride was exposed to acidic, alkali, oxidation, photolytic, and thermal …
SK Saha, A Joshi, R Singh, S Jana, K Dubey - Journal of Drug Delivery …, 2023 - Elsevier
Poorly water-soluble drugs belonging to BCS Class II and IV present a big challenge to formulators owing to their limited solubility and bioavailability. Alectinib hydrochloride (ALB), a …
Number of citations: 4 www.sciencedirect.com
SK SAHA, A JOSHI, R SINGH… - Int J App Pharm, 2023 - pdfs.semanticscholar.org
Objective: Alectinib hydrochloride (AH), a poorly soluble drug, exhibits low solubility thereby very low bioavailability. The present study aims to develop and optimize surface-modified …
Number of citations: 0 pdfs.semanticscholar.org
Y Yoshimura, M Kurasawa, K Yorozu, O Puig… - Cancer chemotherapy …, 2016 - Springer
… Fifteen days after tumor inoculation, alectinib (times 2 mg/kg; open squares, 6 mg/kg; open circles 20 mg/kg; each administered as alectinib hydrochloride) or vehicle (closed circle) was …
Number of citations: 26 link.springer.com
EJ Park, SA Choi, KA Min, JP Jee, SG Jin, KH Cho - Pharmaceutics, 2022 - mdpi.com
… Alectinib hydrochloride (ALH), an anaplastic lymphoma receptor tyrosine kinase (ALK) inhibitor, is used for the treatment of ALK-positive locally advanced or metastatic non-small-cell …
Number of citations: 10 www.mdpi.com
K McKeage - Drugs, 2015 - Springer
Alectinib (Alecensa ® ) is a second-generation, orally active, potent and highly selective inhibitor of anaplastic lymphoma kinase (ALK). Alectinib is approved for the treatment of ALK …
Number of citations: 72 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。